2-Ethylhexyl nonyl sebacate
Overview
Description
2-Ethylhexyl nonyl sebacate is an organic compound that belongs to the class of esters. It is synthesized from sebacic acid and 2-ethylhexanol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. It is a colorless, oily liquid that is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl nonyl sebacate typically involves the esterification of sebacic acid with 2-ethylhexanol. This reaction can be carried out under subcritical and near-critical conditions without the addition of external catalysts. The reaction is reversible and reaches equilibrium within an hour even at lower temperatures around 523 K .
Industrial Production Methods: In industrial settings, the production of this compound involves esterification followed by washing and dealcoholization processes. The reaction is often conducted in the presence of acid catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl nonyl sebacate primarily undergoes esterification reactions. It can also participate in oxidation and hydrolysis reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Sebacic acid and 2-ethylhexanol are the primary reagents. The reaction is typically carried out at elevated temperatures (around 523 K) and may involve acid catalysts.
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form sebacic acid and 2-ethylhexanol.
Major Products Formed:
Esterification: this compound and water.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Hydrolysis: Sebacic acid and 2-ethylhexanol.
Scientific Research Applications
2-Ethylhexyl nonyl sebacate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: Employed in the formulation of biolubricants that are environmentally friendly and biodegradable.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the aerospace, automobile, and manufacturing industries as a synthetic lubricant.
Mechanism of Action
The primary mechanism of action of 2-ethylhexyl nonyl sebacate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound interacts with cationic compounds through its ester groups, enhancing the plasticity and workability of the material .
Comparison with Similar Compounds
Dioctyl sebacate (Bis(2-ethylhexyl) sebacate): Another ester of sebacic acid and 2-ethylhexanol, commonly used as a plasticizer.
Diisononyl phthalate: A phthalate ester used as a plasticizer with similar applications.
Di(2-ethylhexyl) phthalate: Another phthalate ester used in flexible PVC products.
Uniqueness: 2-Ethylhexyl nonyl sebacate is unique due to its specific ester structure, which provides a balance of flexibility and durability. It is also notable for its environmentally friendly properties, making it a preferred choice in applications requiring biodegradable and non-toxic materials .
Properties
IUPAC Name |
10-O-(2-ethylhexyl) 1-O-nonyl decanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O4/c1-4-7-9-10-13-16-19-23-30-26(28)21-17-14-11-12-15-18-22-27(29)31-24-25(6-3)20-8-5-2/h25H,4-24H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWSFSWXVYZYQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCCC(=O)OCC(CC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965669 | |
Record name | 2-Ethylhexyl nonyl decanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5137-28-0 | |
Record name | 1-(2-Ethylhexyl) 10-nonyl decanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5137-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl nonyl sebacate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexyl nonyl decanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl nonyl sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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